molecular formula C15H10F3N5S B12031000 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613248-27-4

5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031000
CAS No.: 613248-27-4
M. Wt: 349.3 g/mol
InChI Key: CIMSNHQFNMVMTD-AWQFTUOYSA-N
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Description

5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring, a triazole ring, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with 5-(pyridin-2-yl)-4-amino-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide: Shares the trifluoromethyl and pyridine moieties but differs in the overall structure and functional groups.

    {[5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid: Contains the trifluoromethyl-pyridine structure but has different functional groups and applications.

Uniqueness

5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a pyridine ring, a triazole ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

613248-27-4

Molecular Formula

C15H10F3N5S

Molecular Weight

349.3 g/mol

IUPAC Name

3-pyridin-2-yl-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10F3N5S/c16-15(17,18)11-6-2-1-5-10(11)9-20-23-13(21-22-14(23)24)12-7-3-4-8-19-12/h1-9H,(H,22,24)/b20-9+

InChI Key

CIMSNHQFNMVMTD-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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